molecular formula C13H20ClNO B2668408 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1909318-95-1

6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2668408
CAS No.: 1909318-95-1
M. Wt: 241.76
InChI Key: WEJNGCSUWFZRRT-UHFFFAOYSA-N
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Description

6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methoxy group at the 6th position and an isopropyl group at the 3rd position on the tetrahydroquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable aldehyde or ketone under acidic or basic conditions to form the tetrahydroquinoline core.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the methoxy and isopropyl groups.

    Tetrahydroquinoline: A simpler analog without the methoxy and isopropyl substitutions.

    6-Methoxyquinoline: A compound with only the methoxy group at the 6th position.

Uniqueness

6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both the methoxy and isopropyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

6-methoxy-3-propan-2-yl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-9(2)11-6-10-7-12(15-3)4-5-13(10)14-8-11;/h4-5,7,9,11,14H,6,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJNGCSUWFZRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C=CC(=C2)OC)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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